1-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-(furan-2-yl)-N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1H-pyrazole-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structural arrangement that includes a dioxidotetrahydrothiophene moiety, a furan ring, and a benzo[b][1,4]oxazine derivative. Its intricate molecular structure suggests a variety of possible biological activities and applications.
This compound can be classified under heterocyclic compounds due to the presence of multiple rings containing nitrogen and sulfur atoms. It falls within the category of pyrazole derivatives, which are known for their diverse pharmacological properties. The compound's molecular formula is with a molecular weight of approximately 366.43 g/mol .
The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(furan-2-yl)-N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1H-pyrazole-3-carboxamide typically involves multiple synthetic steps:
These synthetic routes are optimized based on desired yield and purity levels, with adjustments made for large-scale production as necessary.
The molecular structure of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(furan-2-yl)-N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1H-pyrazole-3-carboxamide can be represented by its IUPAC name and structural formula:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 366.43 g/mol |
IUPAC Name | 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(furan-2-yl)-N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1H-pyrazole-3-carboxamide |
InChI Key | XFULORJCMVQGEQ-UHFFFAOYSA-N |
Canonical SMILES | CCC(=O)N(CC1=CC=C(O1)C2=CC=C(C=C2)F)C3CCS(=O)(=O)C3 |
The structure features multiple functional groups that contribute to its reactivity and biological activity.
The compound can undergo various chemical reactions due to its functional groups:
These reactions enable the modification of the compound to enhance its properties or develop new derivatives.
The mechanism of action for 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(furan-2-yl)-N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1H-pyrazole-3-carboxamide involves interactions with specific biological targets such as enzymes or receptors. These interactions may modulate enzymatic activity or receptor signaling pathways leading to various biological effects including:
Further studies are needed to elucidate the precise molecular pathways involved in its activity .
The physical properties include:
Chemical properties include:
The potential applications of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(furan-2-yl)-N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-y)-1H-pyrazole-3-carboxamide include:
Research continues to explore its full potential across these fields .
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: